![molecular formula C27H33ClO12 B13863620 (2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule It features multiple chiral centers and a variety of functional groups, including hydroxyl groups, a carboxylic acid group, and a chlorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions to establish the chiral centers, and coupling reactions to assemble the aromatic and sugar moieties. Typical reagents might include protecting groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl groups, and catalysts such as palladium for coupling reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and high-throughput screening to identify the best reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products of these reactions would depend on the specific conditions used, but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学研究应用
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in stereoselective synthesis.
Biology: As a potential inhibitor or activator of enzymes, given its multiple hydroxyl groups and aromatic rings.
Medicine: As a lead compound for drug development, particularly if it shows activity against specific biological targets.
Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The multiple hydroxyl groups and aromatic rings suggest it could form hydrogen bonds and π-π interactions with its targets.
相似化合物的比较
Similar Compounds
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: A similar compound with slight variations in the functional groups or stereochemistry.
Other sugar derivatives: Compounds with similar sugar moieties but different aromatic groups or substituents.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which could confer unique chemical properties and biological activities.
属性
分子式 |
C27H33ClO12 |
|---|---|
分子量 |
590.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1/i1D3,2D2 |
InChI 键 |
ZYZULHSUKTZGTR-JZICJDCKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




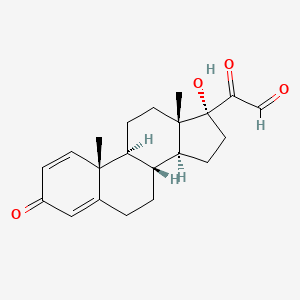
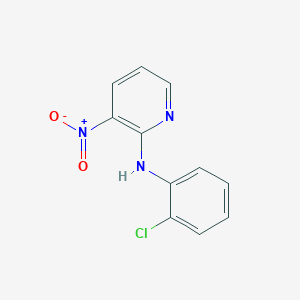
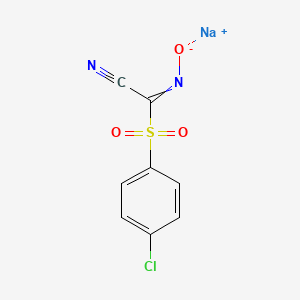
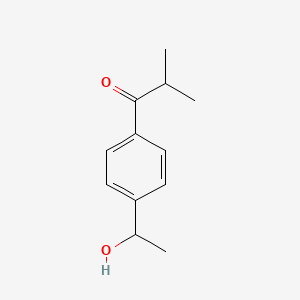

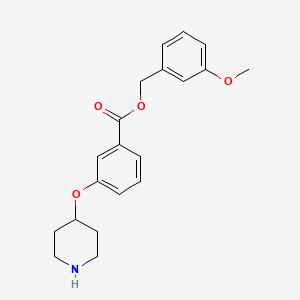
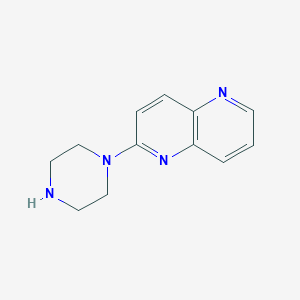
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
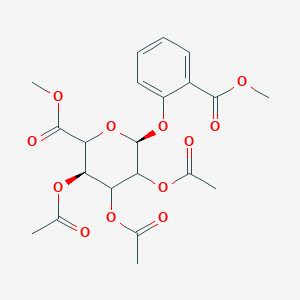
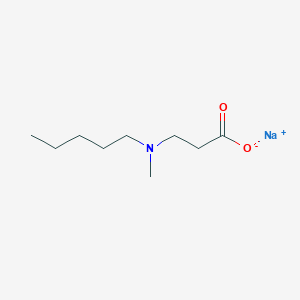
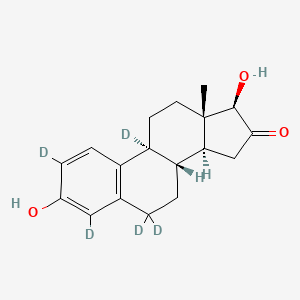
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
